3,6-pyridazinedione
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBSPVVFOBQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514988 | |
| Record name | Pyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42413-70-7 | |
| Record name | Pyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3,6 Pyridazinedione and Its Derivatives
Established Synthetic Routes to the 3,6-Pyridazinedione Core
The formation of the this compound ring system is predominantly achieved through the creation of the pyridazine (B1198779) ring from acyclic precursors. These methods offer versatility in introducing substituents onto the core structure.
Cyclization Reactions
Cyclization reactions represent the most common and direct approach to the this compound core. These methods typically involve the formation of two new nitrogen-carbon bonds to close the ring.
A standard and widely employed method for synthesizing the this compound core involves the reaction of hydrazine (B178648) derivatives with dicarbonyl compounds, particularly diketones. This approach is versatile, allowing for the preparation of a wide range of substituted pyridazinediones by varying the substituents on both the hydrazine and the diketone starting materials. The reaction proceeds through a cyclocondensation mechanism. The use of microwave assistance has been shown to enhance reaction efficiency, leading to reduced reaction times and improved yields for certain derivatives.
For instance, the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a fundamental route to obtaining polysubstituted pyrazoles, a related heterocyclic system, highlighting the broad utility of this synthetic strategy. researchgate.net
A specific and effective variation of the above method is the reaction of hydrazine hydrate (B1144303) with 1,3-diketones under acidic conditions. This method provides a direct route to the pyridazine-3,6-dione scaffold. The acidic environment facilitates the condensation by protonating the carbonyl groups, thereby increasing their electrophilicity and promoting the nucleophilic attack by the hydrazine. This one-pot synthesis is valued for its simplicity and efficiency in generating the core heterocyclic structure. organic-chemistry.org
A similar strategy is employed in the synthesis of pyrazole (B372694) derivatives, where 1,3-diketones are reacted with hydrazine hydrate, sometimes in the presence of a Lewis acid catalyst like lithium perchlorate (B79767) to promote the reaction. researchgate.netbeilstein-journals.org
Condensation reactions are a broader class of reactions that encompass the formation of the this compound ring. ontosight.aicymitquimica.com These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. In the context of this compound synthesis, this often involves the reaction of a hydrazine with a dicarboxylic acid derivative, such as maleic anhydride (B1165640).
For example, 3,6-dihydroxypyridazine can be synthesized by the condensation of maleic anhydride with hydrazine hydrate. google.com This reaction is typically carried out in a suitable solvent at elevated temperatures. The resulting product exists in tautomeric equilibrium with this compound. cymitquimica.com This method is advantageous due to the ready availability and reasonable price of the starting materials. google.com The reaction conditions are generally mild, and the procedure is straightforward to control. google.com
The versatility of condensation reactions is further demonstrated in the synthesis of more complex pyridazine derivatives, where substituted hydrazines and dicarbonyl compounds are used to introduce a variety of functional groups. ontosight.ai
Reaction of Hydrazine Hydrate with 1,3-Diketones under Acidic Conditions
Ring Expansion Approaches
Ring expansion reactions offer an alternative, albeit less common, pathway to the this compound framework. This strategy involves the rearrangement of a smaller heterocyclic ring to form the six-membered pyridazine ring.
One documented example involves the synthesis of tetrahydropyridazine-3,6-dione 3-hydrazone from 2-iminopyrrolidin-5-one through a reaction with hydrazine hydrate. tandfonline.com This transformation expands the five-membered pyrrolidine (B122466) ring into the six-membered pyridazine system. Such approaches can provide access to specific substitution patterns that may be difficult to achieve through direct cyclization methods.
Synthesis from 4-Bromo-pyridazine-3,6-dione Precursors
The use of a pre-formed and functionalized pyridazine ring, such as 4-bromo-pyridazine-3,6-dione, serves as a versatile starting point for the synthesis of a variety of substituted derivatives. This precursor allows for the introduction of diverse functionalities at the 4-position and potentially at the nitrogen atoms through subsequent reactions.
An efficient method for preparing 4,6- or 5,6-disubstituted 3-aminopyridazines starts from the readily available 4-bromo-pyridazine-3,6-dione. researchgate.netnih.gov This approach utilizes a combination of amination and palladium-catalyzed cross-coupling reactions, often facilitated by microwave irradiation to enhance reaction rates and yields. researchgate.netnih.gov The regioselectivity of these subsequent reactions can be controlled, allowing for the targeted synthesis of polysubstituted pyridazine libraries. researchgate.net
The 4-bromo substituent can be replaced through various nucleophilic substitution and cross-coupling reactions, making 4-bromo-3,6-pyridazinedione a valuable building block in combinatorial chemistry. nih.gov
Data Tables
Table 1: Overview of Synthetic Routes to this compound Core
| Route | Starting Materials | Key Features | Reference(s) |
| Cyclization | Hydrazine derivatives, Diketones | Versatile, Microwave-assisted options | |
| Cyclization | Hydrazine hydrate, 1,3-Diketones | Acid-catalyzed, One-pot synthesis | organic-chemistry.org |
| Condensation | Hydrazine, Dicarboxylic acid derivatives (e.g., Maleic anhydride) | Readily available starting materials, Mild conditions | ontosight.aigoogle.com |
| Ring Expansion | 2-Iminopyrrolidin-5-one, Hydrazine hydrate | Access to specific substitution patterns | tandfonline.com |
| Functionalization | 4-Bromo-pyridazine-3,6-dione | Versatile for diversification, Palladium-catalyzed cross-coupling | researchgate.netnih.gov |
Advanced Synthetic Strategies for this compound Derivatives
The inherent reactivity of the this compound core, characterized by its six-membered ring with two nitrogen atoms and carbonyl groups at the 3 and 6 positions, allows for a wide range of chemical transformations. Researchers have leveraged this versatility to develop sophisticated synthetic methodologies.
Microwave-Assisted Synthesis for Enhanced Efficiency
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Long | Short | amazonaws.com |
| Energy Consumption | High | Low | amazonaws.com |
| Solvent Use | Often requires solvents like DMF | Can be performed solvent-free | amazonaws.comamazonaws.com |
| Workup | Can be cumbersome | Simpler | amazonaws.com |
| Yields | Variable | Often higher | researchgate.net |
Cross-Coupling Reactions (e.g., Amine Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are a fundamental tool for constructing carbon-nitrogen bonds, and they have been instrumental in the synthesis of various this compound derivatives. researchgate.net Halogenated pyridazinediones, such as 4-bromo-3,6-pyridazinedione, serve as versatile intermediates for these transformations. The synthesis of 3-amino-6-(hetero)arylpyridazines, for example, has been explored through Suzuki and Stille cross-coupling reactions on 3-amino-6-chloropyridazine (B20888) and 3-amino-6-iodopyridazine. researchgate.net These methods allow for the introduction of a wide range of substituents, leading to pharmacologically relevant compounds. researchgate.netmit.edu The choice of ligands, such as dialkylbiaryl phosphines, has been shown to be crucial for the successful coupling of a broad scope of amines with aryl halides. mit.edu
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key reaction for functionalizing the this compound ring. The presence of halogen atoms on the pyridazine core makes it susceptible to attack by various nucleophiles. For instance, 4-bromo-pyridazine-3,6-dione can undergo amination and other nucleophilic substitution reactions to generate diverse substituted pyridazines. The reaction of mucochloric acid with 3-chloro-phenylhydrazine hydrochloride leads to 5-aryl-4-chloro-2-(3-chloro-phenyl)-2H-pyridazin-3-one derivatives through nucleophilic substitution. researchgate.net These reactions are fundamental in creating libraries of compounds for biological screening. nih.govlibretexts.org
Chapman Rearrangement in Derivative Synthesis
The Chapman rearrangement, the thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines, has been adapted for the synthesis of N-substituted this compound derivatives. amazonaws.comamazonaws.com This method provides an alternative to direct N-alkylation or N-arylation, which can be challenging. amazonaws.comamazonaws.com The process typically involves the chlorination of 1,2-dihydropyridazine-3,6-dione, followed by condensation with alcohols or sterols to form imidates. amazonaws.comamazonaws.com These intermediates then undergo a double Chapman rearrangement, either through conventional heating or more efficiently under microwave irradiation, to yield 1,2-disubstituted-pyridazine-3,6-diones. amazonaws.comamazonaws.com This strategy has been successfully employed to synthesize novel 1,2-di-steroidal pyridazine-3,6-diones. amazonaws.com Continuous-flow microreactors have also been explored to perform the Chapman rearrangement in a more controlled and scalable manner. rsc.org
Table 2: Key Steps in Chapman Rearrangement for this compound Derivatives
| Step | Description | Starting Material | Intermediate/Product | Reference |
| 1 | Chlorination | 1,2-Dihydropyridazine-3,6-dione | 3,6-Dichloropyridazine | amazonaws.comamazonaws.com |
| 2 | Condensation | 3,6-Dichloropyridazine and Alcohols/Sterols | 3,6-Dialkoxy/Diaryloxypyridazines (Imidates) | amazonaws.comamazonaws.com |
| 3 | Rearrangement | Imidates | 1,2-Dialkyl/Diaryl-pyridazine-3,6-diones | amazonaws.comamazonaws.com |
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient route to complex molecules. This compound is a valuable component in such reactions. researchgate.net
A notable example of an MCR involving this compound is the synthesis of pyridazinoindazolones. This reaction proceeds through a Knoevenagel-Michael-cyclodehydration cascade. In this sequence, an aldehyde reacts with a 1,3-dicarbonyl compound, such as dimedone, under acidic catalysis to form an α,β-unsaturated intermediate. this compound then acts as a nucleophile in a subsequent Michael addition, leading to the final cyclized product. This strategy allows for the rapid assembly of complex heterocyclic systems from simple starting materials. researchgate.net
1H-Pyrazolo[1,2-a]pyridazine-5,8-dione Synthesis
A significant advancement in the synthesis of fused pyridazinedione systems is the one-pot, multicomponent reaction to form 1H-pyrazolo[1,2-a]pyridazine-5,8-diones. These compounds, which exhibit potential anticancer activity, are efficiently synthesized through a three-component condensation. This reaction typically involves an aldehyde, malononitrile, and a pyridazinedione precursor like maleic hydrazide.
One environmentally friendly approach utilizes Bovine Serum Albumin (BSA) as a biocatalyst in water. tandfonline.com This method involves a cyclocondensation reaction between aryl aldehydes, malononitrile, and maleic hydrazide, yielding the desired products in good to excellent yields (73-93%). tandfonline.comingentaconnect.com The reaction is notable for its mild conditions, use of a green catalyst and solvent, and straightforward work-up. tandfonline.comingentaconnect.com The proposed mechanism suggests that the amino groups in BSA, particularly from lysine (B10760008) residues, act as a base to deprotonate malononitrile, which then undergoes a Knoevenagel condensation with the aldehyde. tandfonline.com
Another green synthetic route employs triethanolamine (B1662121) as an inexpensive and efficient catalyst under ultrasound irradiation in water. dntb.gov.ua Furthermore, ZnO nanoparticles, synthesized using plant extracts, have been used as a catalyst for the three-component condensation under solvent-free conditions. dntb.gov.ua A one-pot, four-component synthesis has also been developed using a piperidinium (B107235) benzene-1,3-disulfonate (B59795) nanomagnetic ionic liquid as a reusable catalyst, reacting aldehydes, malononitrile, hydrazine hydrate, and maleic anhydride at 110 °C. chemrevlett.com
The following table summarizes the synthesis of various 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives using BSA as a catalyst. researchgate.net
Table 1: Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-dione Derivatives Catalyzed by BSA
| Entry | Ar | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | C6H5 | 4k | 2 | 93 |
| 2 | 4-ClC6H4 | 4l | 2 | 91 |
| 3 | 4-BrC6H4 | 4m | 2.5 | 89 |
| 4 | 4-FC6H4 | 4n | 2.5 | 88 |
| 5 | 4-NO2C6H4 | 4o | 3 | 85 |
| 6 | 4-CH3C6H4 | 4p | 3 | 82 |
| 7 | 4-OCH3C6H4 | 4q | 3 | 80 |
| 8 | 3-NO2C6H4 | 4r | 3.5 | 83 |
| 9 | 2-ClC6H4 | 4s | 4 | 78 |
| 10 | 2,4-diClC6H4 | 4t | 4 | 75 |
| 11 | 2-NO2C6H4 | 4u | 4 | 73 |
Enantioselective Synthesis and Stereocontrol in Pyridazinedione Derivatization
The development of enantioselective methods for the synthesis of chiral pyridazinedione derivatives is crucial for their application in medicinal chemistry. One approach involves the lipase-catalyzed hydrolysis of a racemic pyridazinone derivative to achieve enantiomeric resolution. acs.org
A notable example of stereocontrol is the synthesis of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. acs.org The synthesis starts with the separation of diastereoisomers of a precursor, which are then converted to the optically pure pyridazinone derivatives. acs.org The absolute configuration at the chiral center of the pyridazinone ring was determined to be crucial for its biological activity. acs.org
Catalyst-controlled enantiodivergent addition of pyridazinones to enones has been achieved using dipeptide phosphine (B1218219) catalysts, yielding both enantiomers of N²-alkylpyridazinones in high yields and enantioselectivities (up to 99% ee). researchgate.net
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign catalysts, solvents, and energy sources.
Microwave-assisted synthesis has been shown to improve reaction efficiency, reduce reaction times, and enhance yields for the synthesis of functionalized pyridazinediones. For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives was achieved via a multicomponent reaction under microwave irradiation using chitosan (B1678972) as a naturally occurring, biodegradable basic catalyst. mdpi.com This method provides high yields in a short reaction time. mdpi.com The synthesis of 3,6-dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide from maleic anhydride and thiosemicarbazide (B42300) was also accomplished using microwave heating. mdpi.com
The use of water as a solvent is another key aspect of green synthesis. As mentioned earlier, the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones has been successfully carried out in water using BSA as a catalyst. tandfonline.comingentaconnect.com Triethanolamine has also been used as a catalyst for the same reaction in water under ultrasound irradiation. dntb.gov.ua
Furthermore, the Chapman rearrangement of 3,6-diaryloxypyridazines to synthesize 1,2-diaryl-pyridazine-3,6-diones has been performed under both conventional heating and microwave irradiation, with the latter offering a more environmentally benign route. amazonaws.com
Reaction Mechanisms and Mechanistic Investigations
Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is fundamental for optimizing reaction conditions and controlling product outcomes.
Nucleophilic Additions and Cycloadditions
The pyridazinedione ring is susceptible to both nucleophilic additions and cycloaddition reactions, making it a versatile scaffold for chemical transformations.
Nucleophilic Additions: The electrophilic nature of the pyridazinedione core allows for nucleophilic attack. For example, pyridazinediones undergo Michael addition reactions with thiols. rsc.org The electrophilicity of the pyridazinedione, which can be tuned by substituents on the nitrogen atoms, correlates with the rates of the Michael addition and retro-Michael deconjugation reactions. rsc.org This tunable reactivity is valuable for applications such as reversible cysteine modification in proteins. rsc.org The addition of nucleophiles to pyridinium (B92312) salts, a related class of compounds, can be regioselective, providing a route to substituted dihydropyridones. nih.govnih.gov
Cycloadditions: Pyridazinediones can act as dienophiles in Diels-Alder reactions, leading to the formation of bicyclic derivatives. They can also participate in [3+2] cycloaddition reactions. For instance, pyridazinium ylides react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate in a completely regioselective manner to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com Intramolecular [4+2] cycloaddition reactions of 4-pyridazinecarbonitriles bearing alkyne side chains have also been reported, affording fused benzonitriles. mdpi.com
1,6-Addition Reactions
Pyridazinediones can participate in 1,6-addition reactions, particularly when incorporated into larger conjugated systems. For instance, N-alkylpyridinium reagents have been used for the chemoselective dual modification of cysteine residues in peptides and proteins via a 1,6-addition mechanism. researchgate.net These reactions demonstrate high labeling efficiency and selectivity for cysteine over other nucleophilic amino acid residues. researchgate.net
Regioselectivity and Its Control in Derivative Synthesis
Controlling regioselectivity is a critical challenge in the functionalization of the pyridazinedione ring. The outcome of a reaction is often influenced by a combination of electronic and steric factors, as well as the reaction conditions.
In the case of nucleophilic substitution on halogenated pyridazinediones, such as 3,6-dichloropyridazinedione, mono- or bis-functionalization can be achieved at specific positions by carefully controlling the reaction conditions. The use of catalysts, such as palladium for cross-coupling reactions, can enhance selectivity for the C-4 or C-5 positions.
The regioselectivity of the Michael addition of thiols to pyridazinediones can be controlled by the nature of the substituents on the nitrogen atoms. rsc.org Density Functional Theory (DFT) calculations have been employed to understand the increased reactivity of aryl-bearing pyridazinediones and to predict reactive sites, guiding experimental design for controlling regioselectivity. rsc.orgresearchgate.net For example, DFT calculations on the addition of methanethiolate (B1210775) to N-methyl analogues of pyridazinediones showed a good correlation between calculated activation energies and experimental rate constants. rsc.org
In the context of antibody conjugation, the regioselectivity of modification is crucial for producing homogeneous products. nih.gov Dibromopyridazinediones have emerged as reagents that can achieve site-selective modification of cysteine residues. nih.gov
Investigation of Tautomeric and Rotameric Transformations
The structural landscape of this compound and its derivatives is characterized by the presence of various tautomeric and rotameric forms. The investigation into these isomers and their interconversions is crucial for understanding the molecule's reactivity and physicochemical properties.
The parent compound, this compound (also known as maleic hydrazide), can exist in several tautomeric forms due to proton migration between oxygen and nitrogen atoms. The primary equilibrium involves the diketo, enol-keto (or hydroxy-oxo), and dihydroxy forms. researchgate.netmdpi.comscispace.com Experimental and theoretical studies have shown that the molecule predominantly exists as the 6-hydroxy-3(2H)-pyridazinone tautomer. researchgate.netmdpi.com This preference is attributed to factors such as reduced N–N lone pair repulsion and stabilization through intramolecular hydrogen bonding (O–H···O=C) in the hydroxy-oxo structure. researchgate.net X-ray crystallography data supports this, with distinct bond lengths for the carbonyl (C=O) and enolic (C–O) groups. researchgate.net
Computational studies, particularly using density functional theory (DFT), have provided significant insights into the energetics and pathways of these transformations. A notable study focused on the tautomeric and rotameric transformations of 4-methyl-3,6-pyridazinedione isomers. tandfonline.commdpi.com This research identified nine stable isomers and ten transition states for their interconversion using B3LYP and MP2 levels of theory. mdpi.comnih.gov The study calculated the energetics, thermodynamic quantities, rate constants, and equilibrium constants for these transformations in both the gas phase and aqueous phase, offering a detailed map of the potential energy surface of the substituted this compound system. mdpi.com
The possible tautomers of this compound are summarized in the table below.
| Tautomer Name | Structure | Notes |
| 1,2-Dihydropyridazine-3,6-dione | ![]() | Diketo form |
| 6-Hydroxy-3(2H)-pyridazinone | ![]() | Enol-keto form; predominant tautomer researchgate.netmdpi.com |
| Pyridazine-3,6-diol | ![]() | Dihydroxy/aromatic form |
Reaction with Lawesson's Reagents and Mechanistic Postulations
The reaction of this compound derivatives with Lawesson's reagent (LR) provides a pathway to sulfur-containing analogues, such as monothiones and dithiones. Lawesson's reagent is a widely used thionating agent that converts carbonyl groups into thiocarbonyls. organic-chemistry.orgwikipedia.org
The reaction's outcome with substituted 3,6-pyridazinediones is highly dependent on the molar ratio of the reactants and the substitution pattern on the pyridazinedione ring. researchgate.nettandfonline.com A study by Nada et al. investigated the reaction of N-substituted 3,6-pyridazinediones with various Lawesson's reagents (aryl-substituted 1,3,2,4-dithiadiphosphetane-2,4-disulfides). tandfonline.com
When 2-methyl-1-phenyl-1,2-dihydro-3,6-pyridazinedione was treated with LR in different molar ratios, a mixture of products was obtained. A 1:1 molar ratio of the pyridazinedione to LR primarily yielded the dithione, while a 2:1 ratio (pyridazinedione:LR) led to the formation of two isomeric monothiones alongside the dithione. researchgate.nettandfonline.com In contrast, the reaction of 1-phenyl-1,2-dihydro-3,6-pyridazinedione with LR yielded a disulfide and a dithione. researchgate.nettandfonline.com
The results of these reactions are detailed in the table below.
| Reactant | Molar Ratio (Reactant:LR) | Product(s) | Reference |
| 2-Methyl-1-phenyl-1,2-dihydro-3,6-pyridazinedione | 1:1 | 2-Methyl-1-phenyl-1,2-dihydro-3,6-pyridazinedithione | tandfonline.com |
| 2-Methyl-1-phenyl-1,2-dihydro-3,6-pyridazinedione | 2:1 | 6-Thioxo-2-methyl-1-phenyl-1,2,5,6-tetrahydropyridazin-3-one, 3-Thioxo-2-methyl-1-phenyl-1,2,3,6-tetrahydropyridazin-6-one, Dithione | tandfonline.com |
| 1-Phenyl-1,2-dihydro-3,6-pyridazinedione | 1:1 | Disulfide derivative, 1-Phenyl-1,2-dihydro-3,6-pyridazinedithione | tandfonline.com |
The mechanism for the thionation reaction with Lawesson's reagent is believed to proceed through a highly reactive dithiophosphine ylide, which is in equilibrium with the LR dimer in solution. wikipedia.orgmdpi.com This ylide is considered the active thionating species. The proposed mechanism involves the following steps:
The dithiophosphine ylide attacks a carbonyl oxygen of the pyridazinedione ring.
This leads to the formation of a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgmdpi.com
A cycloreversion step, driven by the formation of a stable P=O bond, then occurs, which is analogous to the mechanism of the Wittig reaction. organic-chemistry.orgmdpi.com
This process results in the replacement of the carbonyl oxygen with a sulfur atom.
The formation of monothiones when using a substoichiometric amount of LR supports a stepwise mechanism. The formation of the disulfide product in the case of 1-phenyl-1,2-dihydro-3,6-pyridazinedione is suggested to occur via the corresponding dithione, which may exist in a thiol tautomeric form. This thiol intermediate can then undergo oxidation to form the disulfide bridge.
Theoretical and Computational Chemistry of 3,6 Pyridazinedione
Quantum Chemical Investigations
Quantum chemical methods are pivotal in elucidating the electronic structure, stability, and reactivity of molecules. For 3,6-pyridazinedione, these computational tools have provided significant insights into its fundamental properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been extensively employed to study this compound and its derivatives. researchgate.netgsconlinepress.com The B3LYP functional, combined with various basis sets such as 6-311G** and 6-31G*, is a common choice for these investigations. researchgate.netgsconlinepress.com DFT calculations have been used to simulate molecular structures, vibrational frequencies, and electronic properties. gsconlinepress.com For instance, studies have optimized the geometries of this compound in both its planar and equilibrium (puckered) configurations to understand its stability. worldscientific.comidsi.md
Research has also utilized DFT to explore the electron density distribution in related compounds, which is crucial for understanding intermolecular interactions and reactivity. scispace.com Furthermore, DFT calculations have been applied to investigate the inhibition potential of pyridazine (B1198779) derivatives, correlating quantum chemical parameters with their performance. gsconlinepress.com The thermochemical parameters, including nuclear repulsion energy, ionization energy, and electron affinity, have also been calculated using DFT methods to provide a comprehensive understanding of the molecule's energetic landscape. researchgate.net
Table 1: DFT Functionals and Basis Sets Used in Studies of this compound and its Derivatives
| Functional | Basis Set | Properties Investigated | Reference |
|---|---|---|---|
| B3LYP | 6-311G** | Proton transfer | researchgate.net |
| B3LYP | 6-31G* | Corrosion inhibition efficiency | gsconlinepress.com |
| B3LYP | cc-pVTZ | Geometry optimization, vibrational frequencies | idsi.md |
| B3LYP | 6-311G(d,p) | Molecular structure, vibrational frequencies, HOMO-LUMO gap, NLO properties | researchgate.net |
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and localization of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule. researchgate.netlibretexts.org For pyridazinedione derivatives, FMO analysis helps in understanding charge transfer within the molecule. worldscientific.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap often indicating higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP maps are generated by mapping the electrostatic potential onto the electron density surface. wolfram.com Different colors on the MEP map represent different potential values; typically, red indicates regions of negative potential (attractive to electrophiles), while blue signifies areas of positive potential (attractive to nucleophiles). researchgate.netresearchgate.net This technique is valuable for understanding intermolecular interactions, including hydrogen bonding. scispace.com
Table 2: Key Concepts in FMO and MEP Analysis
| Concept | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons; associated with nucleophilicity. libretexts.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability to accept electrons; associated with electrophilicity. libretexts.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for chemical reactions. researchgate.netuni-muenchen.de |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. google.com For cyclic molecules like this compound, this involves determining the most stable conformations, such as chair or boat forms. Energy minimization calculations are performed to find the geometry with the lowest energy, which corresponds to the most stable conformation. These calculations help in understanding how the molecule adapts its shape to minimize various types of strain, including torsional and steric strain. google.com For instance, the puckered, non-planar structure of this compound is a result of such energy minimization. idsi.md Theoretical studies have identified multiple isomers and transition states for derivatives of this compound, highlighting the complexity of its conformational landscape. researchgate.net
Adiabatic Potential Energy Surface (APES) Profiles
An Adiabatic Potential Energy Surface (APES) represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.org It is a fundamental concept in computational chemistry for studying chemical reactions and molecular dynamics. libretexts.orgumn.edu For this compound, APES profiles have been calculated along specific distortion coordinates to understand the stability of its planar versus twisted configurations. worldscientific.comscispace.com These profiles are generated by calculating the energy of the molecule at various points along a reaction coordinate, providing a map of the energy landscape. mdpi.com The minima on the APES correspond to stable structures, while saddle points represent transition states. umn.edu The study of APES has been crucial in explaining the twisting instability observed in the planar configuration of this compound and its derivatives. worldscientific.com
Vibronic Coupling and Pseudo Jahn-Teller Effect (PJTE)
Vibronic coupling refers to the interaction between electronic and nuclear motions in a molecule. The Pseudo Jahn-Teller Effect (PJTE) is a specific type of vibronic coupling that explains the instability of high-symmetry molecular configurations in non-degenerate electronic states. scirp.orgscirp.org The PJTE is the sole reason for the instability of such configurations. scirp.org In the case of this compound, the PJTE is responsible for the distortion of its planar C2v symmetry to a more stable, puckered C2 symmetry. worldscientific.comidsi.md
This instability arises from the vibronic coupling between the ground electronic state (¹A₁) and a low-lying excited state (¹A₂), mediated by an out-of-plane vibrational mode (a₂). worldscientific.com This interaction, denoted as the (¹A₁ + ¹A₂) ⊗ a₂ problem, drives the twisting of the ring. worldscientific.com The strength of this effect, and thus the degree of puckering, can be influenced by chemical substitutions on the pyridazinedione ring. idsi.mdscirp.org By fitting the ab initio data of the APES to theoretical models, researchers have been able to estimate the vibronic coupling constants for a series of this compound derivatives. worldscientific.com
Table 3: PJTE Parameters for this compound Derivatives
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Primary Force Constant (K₀) | The force constant of the system in the absence of vibronic coupling. | Contributes to the overall stability of the planar configuration. idsi.md |
| Vibronic Coupling Constant (V) | A measure of the strength of the interaction between electronic states and nuclear motion. | A key factor in determining the magnitude of the PJTE-induced distortion. idsi.md |
| Resulting Force Constant (K) | The effective force constant including the vibronic coupling effect (K = K₀ - V²/Δ). | A negative value of K indicates instability of the high-symmetry configuration. idsi.md |
Molecular Dynamics and Simulation Studies
While extensive quantum chemical investigations have been performed on this compound and its derivatives, molecular dynamics (MD) and simulation studies specifically focusing on the parent compound are less prevalent in the readily available literature. However, MD simulations have been applied to derivatives of pyridazinone to study their interactions with biological targets, such as enzymes. dntb.gov.uamedchemexpress.cn These studies typically involve placing the molecule in a simulated environment (e.g., a water box with ions) and calculating the trajectories of the atoms over time using a force field. mdpi.com This methodology provides insights into the stability of protein-ligand complexes and the flexibility of the molecule and its target. mdpi.comnih.gov Such simulations are crucial for understanding the dynamic behavior of these compounds in a biological context, which complements the static picture provided by quantum chemical calculations.
In Silico Drug Discovery and ADMET Predictions
The scaffold of this compound is a significant core structure in medicinal chemistry, leading to the exploration of its derivatives for various therapeutic applications. Computational, or in silico, methods are integral to modern drug discovery, allowing researchers to predict the pharmacokinetic and toxicological properties of novel compounds early in the development process. This approach, which assesses Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helps to identify candidates with a higher probability of success, thereby saving time and resources. mdpi.comnih.gov
Detailed research into derivatives of this heterocyclic system, such as 2-phenyl-3,6-pyridazinedione, has utilized computational tools to design and evaluate their potential as inhibitors of specific biological targets. nih.gov These studies provide critical insights into the structure-activity relationships that govern the efficacy and potential liabilities of these compounds.
Detailed Research Findings
A notable area of investigation for this compound derivatives has been their potential as phosphodiesterase 5 (PDE-5) inhibitors. nih.gov In this context, computational studies have been essential for understanding how these molecules interact with the enzyme's binding site.
Molecular Docking: This technique was employed to model the interaction between various 2-phenyl-3,6-pyridazinedione derivatives and the active site of the PDE-5 enzyme. The simulations showed that the binding mode of these compounds was comparable to that of the well-known PDE-5 inhibitor, Sildenafil. nih.gov This provides a rational basis for their observed inhibitory activity.
Molecular Dynamics (MD) Simulations: To further investigate the stability of the interaction, MD simulations were performed for the most active compound from the series. The results indicated a high degree of stability for the compound-PDE5 complex, which helps to explain its promising biological activity as a potent inhibitor. nih.gov
These computational findings are crucial for guiding the synthesis of new analogs with improved potency and selectivity. While these studies focused primarily on the pharmacodynamic aspects (i.e., the compound's effect on its target), the research also included preliminary safety evaluations, a key component of ADMET profiling. The most promising compounds were tested for safety against a normal fibroblast cell line (WI-38), confirming their low cytotoxicity. nih.gov Furthermore, the anti-proliferative effects of several derivatives were assessed against an aortic cell line. nih.gov Such in vitro testing is often guided by initial in silico toxicity flags and is a critical step in validating the drug-like potential of new chemical entities. The use of the 2-phenyl-3,6-pyridazinedione scaffold is considered a valuable starting point for designing more effective PDE-5 inhibitors. nih.gov
The table below summarizes the computational approaches and key outcomes from research on 2-phenyl-3,6-pyridazinedione derivatives.
Table 1: Summary of Computational and Biological Findings for 2-Phenyl-3,6-pyridazinedione Derivatives
| Computational Method | Purpose | Key Findings | Citation |
|---|---|---|---|
| Molecular Docking | To predict the binding mode with the PDE-5 enzyme. | Binding interactions were similar to the co-crystallized ligand, Sildenafil. | nih.gov |
| Molecular Dynamics | To assess the stability of the ligand-protein complex. | The complex of the most active compound with PDE-5 showed high stability. | nih.gov |
Advanced Spectroscopic Characterization of 3,6 Pyridazinedione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 3,6-pyridazinedione derivatives. It provides detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of this compound and its analogs. scispace.comresearchgate.net The chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra reveal the number and connectivity of hydrogen atoms. For instance, in the synthesis of 1,2-disterylpyridazine-3,6-dione derivatives, the ¹H NMR spectrum shows characteristic signals for the steroidal framework and a singlet for the two equivalent protons on the pyridazinedione ring. amazonaws.com
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbonyl carbons in the pyridazinedione ring are particularly diagnostic. Systematic analysis of ¹³C NMR spectra for a series of 3,6-disubstituted pyridazines has allowed for the correlation of chemical shifts with substituent effects. researchgate.net For example, the ¹³C NMR spectrum of a novel 1,3,4-thiadiazole (B1197879) derivative containing a pyridazinedione moiety confirmed the presence of keto-enol tautomerism by showing distinct signals for the ketonic and enolic carbons. nih.gov
Below is a representative table of ¹H NMR data for a synthesized 1,2-di-(stigmasteryl)-pyridazine-3,6-dione derivative. amazonaws.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 0.93 | m | 6H | Steroidal CH₃ |
| 1.04 | m | 6H | Steroidal CH₃ |
| 1.08 | m | 6H | Steroidal CH₃ |
| 1.22 | m | 6H | Steroidal CH₃ |
| 1.29 | m | 6H | Steroidal CH₃ |
| 1.31 | m | 6H | Steroidal CH₃ |
| 1.37 | m | 6H | Steroidal CH₃ |
| 1.52 | m | 16H | Steroidal CH₂/CH |
| 1.94 | m | 16H | Steroidal CH₂/CH |
| 1.99 | m | 14H | Steroidal CH₂/CH |
| 2.38 | m | 6H | Steroidal CH₂/CH |
| 4.15 | m | 2H | Steroidal CH-O |
| 4.18 | m | 2H | Steroidal CH-O |
| 5.30 | m | 2H | Vinylic H |
| 6.57 | s | 2H | Pyridazinedione Ring H |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning complex spectra, especially for highly substituted pyridazinedione derivatives. researchgate.netunipg.ituccs.edu These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure. uccs.eduscielo.org.mx For example, HMBC correlations are instrumental in assigning the carbonyl carbons by observing their long-range coupling to nearby protons. scielo.org.mx
Solid-state NMR (SSNMR) provides valuable information about the structure and dynamics of this compound derivatives in the solid phase. emory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, offering insights into crystal packing and polymorphism. emory.eduamericanpharmaceuticalreview.com Techniques like magic-angle spinning (MAS) are employed to obtain higher resolution spectra. emory.edu 2D SSNMR experiments can demonstrate molecular association in solid dispersions by observing through-space dipolar transfers between different components. americanpharmaceuticalreview.com
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are powerful vibrational techniques used to identify functional groups and study molecular structure, including tautomeric and isomeric forms. semanticscholar.org
Vibrational Mode Analysis
The vibrational spectra of this compound and its derivatives are characterized by specific bands corresponding to the stretching and bending modes of its functional groups. matlantis.com The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum, typically appearing in the region of 1650-1750 cm⁻¹. The exact frequency can be influenced by substitution and hydrogen bonding. For instance, in a study of 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, a related heterocyclic system, strong bands in the Raman spectra were assigned to the ring breathing vibration and asymmetric C-NH₂ stretching vibration. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform detailed vibrational mode analysis. scifiniti.com This allows for the precise assignment of observed spectral bands to specific atomic motions within the molecule.
A representative table of IR spectral data for a 1,2–di-(cholesteryl)-pyridazine-3,6-dione is provided below. amazonaws.com
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2927 | Strong | C-H stretch (alkane) |
| 1678 | Strong | C=O stretch (dione) |
| 1458 | Medium | C-H bend (alkane) |
| 1378 | Medium | C-H bend (alkane) |
| 1260 | Medium | C-N stretch |
| 1024 | Medium | C-O stretch |
| 668 | Weak | -CH bend |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. scispace.commdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. uccs.edu
The fragmentation pattern observed in the mass spectrum provides structural information. The molecule is ionized and breaks apart into characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule. libretexts.org For example, in the analysis of a novel 1,3,4-thiadiazole derivative, the presence of specific fragment ions in the mass spectrum helped to confirm the existence of both keto and enol forms. nih.gov In the characterization of bioconjugates involving the pyridazinedione scaffold, techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are used to analyze large protein conjugates. ucl.ac.uk
A table showing mass spectrometry data for a synthesized 1,2-dicholesterylpyridazine-3,6-dione is presented below. amazonaws.com
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| 1,2-dicholesterylpyridazine-3,6-dione | C₅₈H₉₂N₂O₂ | 848.7159 | 848.7153 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the characterization of synthesized organic molecules, including derivatives of this compound. rsc.org This method is particularly valuable because it typically generates intact molecular ions with minimal fragmentation, allowing for the straightforward determination of molecular weight. rsc.orgfrontiersin.org ESI-MS can be operated in both positive (ESI+) and negative (ESI−) ion modes to detect a wide range of compounds. mdpi.com
In the analysis of this compound derivatives, ESI-MS is routinely used to confirm the successful synthesis of target compounds. For instance, in studies involving the synthesis of pyridazinobenzylpiperidine derivatives, ESI-MS was employed to verify the molecular structures of the products. mdpi.comresearchgate.net The mass spectrometer generates ions from the analyte in solution, which are then separated based on their mass-to-charge ratio (m/z), providing a clear confirmation of the compound's molecular mass. frontiersin.org
Table 1: ESI-MS Data for a Representative this compound Derivative
| Compound | Molecular Formula | Ionization Mode | Observed Ion | Reference |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of novel this compound derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are essential for validating molecular formulas and ensuring the purity of synthesized compounds. nih.gov Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for this purpose. mdpi.comnih.gov
The structures of newly synthesized pyridazine (B1198779) derivatives are often confirmed using spectrum data from TOF-MS. mdpi.comresearchgate.net The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This high level of accuracy is indispensable in modern chemical research and is a standard requirement for the characterization of new chemical entities. For example, the HRMS spectrum of a pyridazinobenzylpiperidine derivative showed a measured mass that was in excellent agreement with the calculated mass, confirming its elemental formula. researchgate.net
Table 2: HRMS Validation of a this compound Derivative
| Compound | Molecular Formula | Calculated Mass (Da) | Found Mass (Da) | Technique | Reference |
|---|
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org This powerful technique provides a three-dimensional picture of electron density within a crystal, allowing for the determination of atom positions, bond lengths, bond angles, and intermolecular interactions such as hydrogen-bonding networks. wikipedia.org
For this compound derivatives, X-ray crystallography has been used to:
Determine crystal packing arrangements.
Analyze conformational distortions in substituted analogs.
Confirm the tautomeric form of the molecule in the solid state. In one study, X-ray diffraction analysis revealed that a derivative existed in a nonplanar, keto-amine form. semanticscholar.org
This method has been fundamental in understanding the structure of complex molecules, from minerals to biological macromolecules like proteins and DNA. wikipedia.org The structural data obtained is crucial for structure-activity relationship (SAR) studies and for understanding how these molecules interact with biological targets.
Table 3: Information Obtained from X-Ray Crystallography of this compound Derivatives
| Structural Parameter | Significance | Reference |
|---|---|---|
| Molecular Conformation | Reveals the 3D shape and potential steric hindrance of the molecule. | |
| Tautomeric Form | Identifies the dominant isomer (e.g., keto vs. enol) in the solid state. | semanticscholar.org |
| Crystal Packing | Shows how molecules are arranged in the crystal lattice. | |
| Hydrogen-Bonding Networks | Details the specific intermolecular forces that stabilize the crystal structure. |
Electronic Spectroscopy (UV-Vis-NIR) and Photophysical Characterization
Electronic spectroscopy, primarily utilizing Ultraviolet-Visible (UV-Vis) absorption, is a key technique for probing the electronic transitions within the this compound scaffold and its derivatives. The absorption of light in the UV-Vis region corresponds to the excitation of electrons from lower energy orbitals (like π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). uzh.chutoronto.ca
The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca Studies on pyridazinedione derivatives have revealed key absorption characteristics:
The pyridazinedione scaffold itself exhibits a characteristic absorbance that can be monitored to track reactions. For instance, the absorbance band around 330 nm disappears when the pyridazinedione core is conjugated to a thiol, providing a method to assess reaction kinetics. rsc.org
Derivatives can exhibit strong absorption bands resulting from π-π* transitions. A dipyrido[3,2-a:2',3'-c]phenazine derivative incorporating a 3,6-dione structure showed a strong absorption at 355 nm. researchgate.net
Introduction of electron-donating groups can lead to intramolecular charge-transfer (CT) transitions, often appearing as broad, lower-energy absorption bands. researchgate.net The same derivative displayed a weak, broad CT band at 480 nm. researchgate.net
Photophysical characterization also involves studying processes like fluorescence. The low fluorescence quantum yield in some donor-acceptor type derivatives suggests that non-radiative relaxation pathways, such as intersystem crossing, are dominant processes. nih.gov
Table 4: UV-Vis Absorption Data for this compound and Related Derivatives
| Compound/Class | Solvent/Condition | λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| Pyridazinedione (PD) scaffold | pH 7.4 Buffer | ~330 | π → π* | rsc.org |
| N-functionalised pyridazinediones | - | 280 and 330 | - | rsc.org |
| 3,6_R (DPPZ-BCN derivative) | Toluene | 355 | π → π* (LE state) | researchgate.net |
Compound Index
Table 5: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | PD |
| Morpholine-substituted this compound analogs | - |
| N-Ethyl, N′-nitrophenyl pyridazinedione | N-Et, N′-NO₂Ph PD |
| Pyridazinobenzylpiperidine derivatives | - |
| N'-3,5-dimethoxybenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide | S20 |
| Dipyrido[3,2-a:2',3'-c]phenazine derivative | 3,6_R |
| 2,5-didodecyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | DPP-Alq |
Applications of 3,6 Pyridazinedione in Advanced Organic Synthesis
Building Blocks for Complex Heterocycles
The structure of 3,6-pyridazinedione makes it an excellent starting material for the synthesis of more complex heterocyclic systems. Its derivatives are frequently used as intermediates in the creation of a variety of nitrogen-containing heterocycles.
One of the key reactions utilizing this compound is the Diels-Alder reaction, where it acts as a dienophile. This cycloaddition reaction leads to the formation of bicyclic derivatives. For instance, the reaction of this compound with various dienes can produce pyridazino[1,2-a]pyridazine derivatives. acs.org These reactions are often highly regioselective and stereoselective, providing a powerful tool for constructing complex molecular architectures. acs.orgorganic-chemistry.org
Furthermore, this compound can be chemically modified to introduce different functional groups, which can then be used to build fused heterocyclic systems. For example, halogenated derivatives like 4-bromo-3,6-pyridazinedione serve as versatile intermediates for cross-coupling and nucleophilic substitution reactions, enabling the synthesis of a diverse array of substituted pyridazines.
Table 1: Examples of Complex Heterocycles Synthesized from this compound
| Resulting Heterocycle | Synthetic Method | Reactants | Reference |
| Pyridazino[1,2-a]pyridazine derivatives | Diels-Alder Reaction | This compound, Dienes | acs.org |
| Pyrazolo[1,2-a]pyridazine derivatives | One-pot reaction | Maleic hydrazide, Aromatic aldehydes, Malononitrile | mdpi.com |
| 1-(3',1'H,6'-pyridazinone)-3,6-pyridazinedione | Condensation Reaction | Maleic hydrazide, Benzenesulfonyl chloride | sci-hub.se |
| Substituted Pyridazines | Nucleophilic Substitution/Cross-coupling | 4-Bromo-3,6-pyridazinedione, Various nucleophiles/coupling partners |
Reagents in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. This compound has proven to be a valuable reagent in various MCRs for the synthesis of complex heterocyclic structures. uc.pt
For instance, it is a key component in cascade reactions, such as the Knoevenagel-Michael-cyclodehydration sequence, to produce pyridazinoindazolones. In these reactions, this compound acts as a nucleophile in the Michael addition step. Another example is the indium(III) chloride-catalyzed three-component reaction between aromatic aldehydes, arylacetonitriles, and maleic hydrazide to synthesize 1H-pyrazolo[1,2-a]pyridazine-5,8-diones in excellent yields under solvent-free conditions. uc.pt
The use of this compound in MCRs offers several advantages, including high atom economy, reduced reaction times, and the ability to generate diverse molecular libraries from simple starting materials. mdpi.comuc.pt
Table 2: Multi-Component Reactions Involving this compound
| Reaction Name/Type | Other Key Reagents | Resulting Product Class | Catalyst/Conditions | Reference |
| Knoevenagel-Michael-cyclodehydration | Aldehydes, 1,3-Dicarbonyl compounds | Pyridazinoindazolones | Acid catalysis | |
| Three-component reaction | Aromatic aldehydes, Arylacetonitriles | 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones | Indium(III) chloride, Solvent-free | uc.pt |
| One-pot, three-component reaction | Aromatic aldehydes, Malononitrile | Pyrazolo[1,2-a]pyridazines | Triethanolamine (B1662121), Ultrasonication in water | mdpi.com |
| Three-component reaction | Maleic anhydride (B1165640), Thiosemicarbazide (B42300), 2-Oxo-N-arylpropanehydrazonoyl chlorides | 1-Thiazolyl-pyridazinediones | Chitosan (B1678972), Microwave irradiation | mdpi.com |
Intermediate in the Synthesis of Bioactive Molecules
The pyridazine (B1198779) scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities. researchgate.netresearchgate.net this compound serves as a crucial intermediate in the synthesis of numerous such bioactive molecules. ijsrp.org
Derivatives of this compound have been explored for various therapeutic applications. For example, certain substituted pyridazinone derivatives have shown potential as anticancer agents, phosphodiesterase 5 (PDE-5) inhibitors for treating erectile dysfunction, and antimicrobial agents. researchgate.netnih.gov The synthesis of these molecules often involves the initial construction of the pyridazinedione core, followed by functionalization to achieve the desired biological activity. researchgate.netamazonaws.com
For example, 2-phenyl-3,6-pyridazinedione derivatives have been synthesized and evaluated as potent PDE-5 inhibitors. nih.gov Mannich bases derived from maleic hydrazide have also been synthesized and complexed with transition metals to study their antimicrobial properties. ijsrp.orgresearchgate.net These examples highlight the importance of this compound as a versatile platform for the development of new therapeutic agents. ijsrp.orgmdpi.com
Table 3: Bioactive Molecules Synthesized Using this compound as an Intermediate
| Class of Bioactive Molecule | Specific Example/Derivative | Potential Application | Reference |
| Anticancer Agents | 3,6-Disubstituted pyridazines | Cytotoxic against cancer cell lines | |
| PDE-5 Inhibitors | 2-Phenyl-3,6-pyridazinedione derivatives | Treatment of erectile dysfunction | nih.gov |
| Antimicrobial Agents | Transition metal complexes of Mannich bases derived from maleic hydrazide | Antibacterial | ijsrp.org |
| Anti-inflammatory Agents | Pyridazinone derivatives | Analgesic and anti-inflammatory | researchgate.net |
Precursors for Functionalized Polymers and Materials
Beyond its applications in synthesizing discrete small molecules, this compound and its derivatives have been utilized as precursors for functionalized polymers and materials. researchgate.netresearchgate.net The reactive nature of the pyridazinedione ring allows for its incorporation into polymer backbones or as functional pendant groups, imparting specific properties to the resulting materials.
Research has shown that derivatives of this compound can undergo polymerization. For instance, copolymerization of p-substituted derivatives of 1-phenyl-2-methyl-1,2,3,6-tetrahydro-3,6-pyridazinediones with monomers like styrene (B11656) and methyl methacrylate (B99206) has been carried out. researchgate.net While homopolymerization of these pyridazinedione derivatives can be challenging, their incorporation into copolymers can modify the properties of the final polymer. researchgate.net
Furthermore, the ability of this compound to form stable complexes with metal ions has been explored in the context of coordination chemistry, which is a stepping stone towards creating functional materials with specific catalytic, magnetic, or optical properties. ijsrp.org The development of polymers from this compound is an area with potential for creating novel materials for various applications, including in biomedical fields and materials science. google.comnih.govbeilstein-journals.org
Medicinal Chemistry and Biological Activity of 3,6 Pyridazinedione Derivatives
Anticancer Research
Derivatives of 3,6-pyridazinedione have demonstrated notable potential as anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival. ontosight.ai
Cytotoxic Effects on Cancer Cell Lines
A significant body of research has focused on the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. For instance, a newly synthesized pyridazinone derivative, referred to as Pyr-1, showed potent cytotoxicity against 22 human cancer cell lines, with particularly strong and selective effects observed in leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells when compared to non-cancerous breast epithelial cells. nih.gov
In another study, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity. nih.gov These compounds displayed good anti-proliferative action against human breast cancer T-47D and MDA-MB-231 cell lines. nih.gov Notably, the methyltetrahydropyran-bearing pyridazine (B1198779) 11m emerged as a potent growth inhibitor for both T-47D and MDA-MB-231 cell lines, with IC₅₀ values of 0.43 µM and 0.99 µM, respectively. nih.gov Similarly, bicyclic derivatives synthesized via Diels-Alder reactions have shown selective cytotoxicity against cancer cell lines with IC₅₀ values in the range of 0.1–1 μM.
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Pyr-1 | Leukemia (CEM, HL-60) | Favorable selective cytotoxicity |
| Breast (MDA-MB-231, MDA-MB-468) | Favorable selective cytotoxicity | |
| Lung (A-549) | Favorable selective cytotoxicity | |
| 11m | Breast (T-47D) | 0.43 |
| Breast (MDA-MB-231) | 0.99 | |
| Bicyclic Derivatives | Various Cancer Cell Lines | 0.1 - 1 |
Apoptosis Induction and Cell Cycle Arrest
One of the key mechanisms through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. researcher.life Studies have shown that treatment with certain derivatives leads to an increased population of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.
For example, pyridazines 11l and 11m were found to effectively alter cell cycle progression and induce apoptosis in both T-47D and MDA-MB-231 breast cancer cells. nih.govnih.gov Flow cytometric analysis revealed that treatment with these compounds significantly increased the percentage of apoptotic cells. nih.gov Specifically, in MDA-MB-231 cells, the apoptotic rate increased from 0.56% in untreated cells to 3.38% and 8.19% in the early apoptotic phase, and from 0.24% to 23.60% and 15.56% in the late apoptotic phase after treatment with the IC₅₀ concentrations of 11l and 11m , respectively. nih.gov Furthermore, some pyridazinone derivatives have been shown to induce apoptosis through the accumulation of poly-ubiquitinated proteins. nih.gov
Targeting Cyclin-Dependent Kinase 2 (CDK2)
A promising strategy in cancer therapy is the targeting of specific enzymes that are crucial for cancer cell growth and proliferation. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell division.
Several this compound derivatives have been identified as potent inhibitors of CDK2. researcher.life An in silico study suggested that CDK2 is a probable enzymatic target for a series of 3,6-disubstituted pyridazines. nih.govnih.gov Subsequent enzymatic assays confirmed that compounds 11e , 11h , 11l , and 11m exhibited good inhibitory activity against CDK2, with IC₅₀ values of 151, 43.8, 55.6, and 20.1 nM, respectively. nih.govnih.gov This indicates that the anticancer activity of these compounds is, at least in part, due to their ability to target and inhibit CDK2. researcher.life
The table below presents the CDK2 inhibitory activity of selected this compound derivatives.
| Compound | CDK2 IC₅₀ (nM) |
| 11e | 151 |
| 11h | 43.8 |
| 11l | 55.6 |
| 11m | 20.1 |
DNA Cleavage Mechanisms
Recent research has explored the ability of certain this compound derivatives to induce DNA cleavage, another mechanism that can lead to cancer cell death. researcher.liferesearchgate.net A series of pyridazinedione-fused enediynes were synthesized and shown to generate highly reactive diradicals through a process called cycloaromatization. researchgate.netresearchgate.net These radicals can abstract hydrogen atoms from biomolecules like DNA, resulting in DNA cleavage. researcher.liferesearchgate.net
These enediyne compounds demonstrated the ability to generate radical species at physiological temperatures and exhibited strong DNA cleavage capabilities. researchgate.netresearchgate.net All the tested pyridazinedione-fused enediynes showed IC₅₀ values in the range of several tens of micromolars against HeLa cells, indicating their potential as DNA-damaging anticancer agents. researcher.liferesearchgate.net The cleavage of DNA by these compounds can disrupt the cell cycle and induce apoptosis in tumor cells. researchgate.net
Anti-inflammatory Properties
In addition to their anticancer activities, derivatives of this compound have also been investigated for their anti-inflammatory properties. ontosight.ai Chronic inflammation is a key factor in the development and progression of many diseases, making anti-inflammatory agents a critical area of pharmaceutical research.
Inhibition of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2, Interleukins)
Research has demonstrated that this compound derivatives can effectively inhibit the production of key inflammatory mediators. For instance, certain derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2) and various interleukins, which are signaling molecules that play a crucial role in the inflammatory response. researchgate.net
In one study, new pyrazole (B372694)–pyridazine hybrids were synthesized and evaluated for their ability to inhibit the generation of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govrsc.org The trimethoxy derivatives 5f and 6f were identified as the most potent inhibitors of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE2). nih.gov These compounds demonstrated a significant reduction in the production of these inflammatory mediators, highlighting their potential as anti-inflammatory agents. nih.gov The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
The table below shows the inhibitory activity of selected pyrazole-pyridazine hybrids on the production of inflammatory mediators.
| Compound | Mediator Inhibited |
| 5f | NO, TNF-α, IL-6, PGE2 |
| 6f | NO, TNF-α, IL-6, PGE2 |
Enzyme Inhibition and Protein Modification
The this compound scaffold is a versatile platform in medicinal chemistry, not only for its role as a pharmacophore in various bioactive compounds but also for its utility in chemical biology as a tool for enzyme inhibition and protein modification. Its unique chemical properties allow for specific interactions with biological macromolecules, leading to modulation of their function.
Recent studies have highlighted the potential of the this compound scaffold as a novel reversible covalent modifier for cysteine residues. rsc.orgrsc.org This reactivity is of significant interest for applications in selective enzymatic inhibition and protein engineering. rsc.org The mechanism involves a tuneable Michael addition-retro-Michael reaction between the electrophilic pyridazinedione ring and the thiol group of a cysteine residue. rsc.org
The rate of both the addition and the reverse deconjugation reaction can be modulated by altering the substituents on the pyridazinedione ring. rsc.org For instance, the electrophilicity of the pyridazinedione core correlates with the reaction kinetics. rsc.orgnih.gov Less electrophilic pyridazinediones exhibit slower addition to cysteine residues, while more electrophilic variants react more rapidly. rsc.orgrsc.org This tunability allows for precise control over protein modification, making pyridazinediones an attractive tool for dynamic regulation of protein function. rsc.org The ability to form a covalent bond that can be reversed under specific conditions distinguishes this class of modifiers from many traditional, irreversible cysteine-reactive groups. nih.gov
One study demonstrated the modification of a single cysteine mutant of the SH2 domain of the Grb2 adapter protein with a pyridazinedione derivative, highlighting the remarkable selectivity for cysteine over other nucleophilic residues like lysine (B10760008). nih.gov This selectivity is crucial for targeted protein modification in complex biological systems.
The capacity of 3,6-pyridazinediones for reversible cysteine modification makes them valuable probes for activity-based protein profiling (ABPP). rsc.org ABPP is a powerful chemical proteomic strategy used to study the function of enzymes in their native environment. sioc-journal.cnnih.govfrontiersin.org It typically employs small molecule probes that covalently bind to the active site of an enzyme, allowing for its detection and identification. frontiersin.org
Pyridazinedione-based probes can be designed to target specific classes of enzymes, such as those containing a reactive cysteine in their active site. The reversible nature of the interaction is a significant advantage, as it could enable the development of novel dynamic or reversible ABPP strategies. rsc.org This contrasts with many standard ABPP probes that form irreversible bonds. rsc.org The application of pyridazinediones in ABPP can facilitate the study of protein interactions and functions within complex biological mixtures, aiding in the discovery and characterization of new enzyme targets.
Derivatives of this compound have been investigated as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.com Inhibition of specific PDE isoenzymes is a validated therapeutic strategy for various conditions. samipubco.com
Notably, 2-phenyl-3,6-pyridazinedione derivatives have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 5 (PDE-5). nih.gov The inhibition of PDE-5 is the mechanism of action for drugs used in the treatment of erectile dysfunction. researchgate.net In one study, several synthesized compounds showed promising PDE-5 inhibition, with some exhibiting IC₅₀ values in the nanomolar range, comparable to the established PDE-5 inhibitor, Sildenafil. nih.gov Molecular docking studies suggested that these compounds bind to key amino acid residues in the active site of the PDE-5 enzyme. nih.gov
| Compound | PDE-5 Inhibition IC₅₀ (nM) |
| 4b | 25 |
| 4g | 53 |
| 4h | 22 |
| 11a | 42 |
| Sildenafil | 16 |
| Data sourced from a study on 2-phenyl-3,6-pyridazinedione derivatives as PDE-5 inhibitors. nih.gov |
The 2-phenyl-3,6-pyridazinedione scaffold is thus considered a valuable core structure for the design of novel PDE-5 inhibitors. nih.gov
The this compound core has also been implicated in the inhibition of enzymes that regulate neurotransmitter levels. researchgate.net For instance, certain pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B). researchgate.net These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine (B1211576). researchgate.net
In one study, several derivatives showed potent and selective inhibition of MAO-B, an important target in the treatment of neurodegenerative conditions like Parkinson's disease. researchgate.net The inhibition was found to be of a competitive and reversible type. researchgate.net For example, compound S5, a pyridazinobenzylpiperidine derivative, was identified as the most potent MAO-B inhibitor in the series with an IC₅₀ value of 0.203 µM. researchgate.net
| Compound | MAO-A Inhibition IC₅₀ (µM) | MAO-B Inhibition IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | > 100 | - |
| S16 | > 100 | 0.979 | - |
| Data from a study on pyridazinobenzylpiperidine derivatives as MAO inhibitors. researchgate.net |
These findings suggest that the pyridazinedione framework can be incorporated into structures designed to modulate the activity of key enzymes in the central nervous system.
Phosphodiesterase (PDE) Inhibition
Antimicrobial and Antiviral Activities
Pyridazinedione derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents. ontosight.ai
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. mdpi.com Several studies have shown that pyridazinone derivatives possess significant antibacterial activity against resistant pathogens. mdpi.comnih.govmdpi.com
In one such study, a series of novel pyridazinone derivatives were synthesized and tested against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Two compounds, 7 and 13, were particularly effective against these challenging pathogens, with minimum inhibitory concentration (MIC) values in the low micromolar range. mdpi.com
Another study focused on thiazolyl-pyridazinedione derivatives, which were synthesized and evaluated for their potential against antibiotic-resistant bacteria. nih.govresearchgate.net Compounds 7d and 11d from this series displayed potent activity against MRSA and a cephalosporin-resistant strain of P. aeruginosa. researchgate.net
| Compound | MIC against S. aureus (MRSA) (µM) | MIC against P. aeruginosa (µM) | MIC against A. baumannii (µM) |
| 7 | 3.74 | 8.92 | 4.46 |
| 13 | 4.46 | 4.46 | 8.92 |
| Data from a study on the antibacterial activity of novel pyridazinone derivatives. mdpi.com |
These results underscore the potential of the this compound scaffold in the development of new antibiotics to combat drug-resistant bacterial infections. mdpi.comnih.gov
Other Biological Activities
The this compound scaffold is a versatile heterocyclic structure that has garnered attention for a range of biological applications beyond its more commonly cited activities. Researchers have explored its potential in complex therapeutic areas such as neurodegenerative diseases, as a tool in protein engineering, and as a component of novel steroidal heterocyclic compounds.
The pyridazine core is a key structural element in the development of novel agents for neurodegenerative diseases, particularly Parkinson's disease. nih.gov Parkinson's is characterized by the loss of dopaminergic neurons, leading to a dopamine shortage. nih.gov A primary therapeutic strategy involves inhibiting monoamine oxidase B (MAO-B), an enzyme responsible for dopamine metabolism. nih.gov The search for new, reversible, and selective MAO-B inhibitors is a significant focus of drug development to enhance treatment efficacy and safety. nih.govdntb.gov.ua
In this context, a series of 24 pyridazinobenzylpiperidine derivatives were synthesized and assessed for their ability to inhibit monoamine oxidases. nih.govdntb.gov.ua The findings revealed that most of these compounds exhibited greater inhibitory activity against MAO-B than MAO-A. dntb.gov.ua
Two compounds, S5 and S16, emerged as particularly potent and selective MAO-B inhibitors. nih.govdntb.gov.ua Compound S5, with a 3-chloro substituent, was the most potent, with an IC₅₀ value of 0.203 μM for MAO-B. dntb.gov.ua Compound S16, featuring a 2-cyano substituent, also showed significant MAO-B inhibition with an IC₅₀ of 0.979 μM. dntb.gov.ua Notably, compound S5 displayed a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. dntb.gov.ua
Kinetic studies further elucidated the mechanism of these compounds. The inhibition was found to be of a competitive and reversible type. nih.govdntb.gov.ua The inhibition constants (Kᵢ) for MAO-B were determined to be 0.155 ± 0.050 μM for S5 and 0.721 ± 0.074 μM for S16. nih.govdntb.gov.ua Furthermore, parallel artificial membrane permeability assay (PAMPA) results indicated that both lead compounds could penetrate the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. nih.govdntb.gov.ua These results highlight the potential of pyridazine derivatives as candidates for the treatment of neurological disorders like Parkinson's disease. nih.govdntb.gov.ua
Table 1: MAO-B Inhibition Data for Lead Pyridazinobenzylpiperidine Derivatives
| Compound | Substituent | MAO-B IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Index (SI) for MAO-B | Kᵢ for MAO-B (μM) |
|---|---|---|---|---|---|
| S5 | 3-Cl | 0.203 | 3.857 | 19.04 | 0.155 ± 0.050 |
| S16 | 2-CN | 0.979 | >10 | - | 0.721 ± 0.074 |
Data sourced from a study on pyridazinobenzylpiperidine derivatives as MAO inhibitors. dntb.gov.ua
The this compound structure possesses unique chemical properties that make it a valuable tool in the field of protein engineering. Specifically, it has been identified as a novel reversible cysteine modifier. This characteristic is particularly useful for the dynamic control of protein function.
The electrophilic nature of the pyridazinedione ring allows it to selectively react with the sulfhydryl group of cysteine residues in proteins. This modification can be used to inhibit specific enzymes in a controlled and reversible manner. Unlike permanent modifications, the reversible nature of this interaction allows for innovative therapeutic strategies and research applications, such as activity-based protein profiling (ABPP), where these compounds can serve as probes to study protein interactions and functions within complex biological systems. This ability to selectively modify proteins without causing permanent alteration opens new avenues for developing advanced therapeutic agents and research tools.
The fusion of heterocyclic rings with the steroidal framework is a well-established strategy in medicinal chemistry to generate novel compounds with modified or entirely new physiological activities. amazonaws.com The incorporation of a this compound moiety into a steroid nucleus has been explored to create such hybrid molecules. amazonaws.com
Research has shown that condensing the androstane (B1237026) ring A with various heterocyclic rings can produce compounds with interesting biological profiles, including potential inhibitors of the cytochrome P450 enzyme aromatase. amazonaws.com In one area of research, derivatives of cholesterol and stigmasterol (B192456) were reacted with 3,6-dichloropyridazine. amazonaws.com These condensation products underwent a double Chapman rearrangement to yield the corresponding N-substituted heterocyclic steroidal compounds. amazonaws.com It is anticipated that the fusion of the pyridazine heterocycle with the steroid can significantly alter the parent molecule's biological behavior, leading to new therapeutic possibilities. amazonaws.com For instance, other research has involved synthesizing steroidal 1,4-diketone derivatives and subsequently converting them into pyridazine derivatives by reacting them with hydrazine (B178648) hydrate (B1144303); these compounds were then evaluated for activities such as uterotrophic, antiuterotrophic, and antifertility effects. amazonaws.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetrahydro-3,6-pyridazinedione |
| Pyridazinobenzylpiperidine |
| 3,6-dichloropyridazine |
| Cholesterol |
| Stigmasterol |
| Androstane |
Materials Science and Supramolecular Chemistry Applications
Polymer Science
In polymer science, the 3,6-pyridazinedione core and its derivatives are utilized for their distinct electronic characteristics and reactivity. They are incorporated into polymer backbones to tune optical and electrical properties and are used as cross-linking agents to create advanced hydrogel networks. rsc.orgnih.gov
The electron-accepting nature of the pyridazinedione moiety makes it an excellent building block for donor-acceptor (D-A) type conjugated polymers. rsc.orgresearchgate.net In these polymers, electron-donating units are combined with electron-accepting units, like pyridazinedione derivatives, to create materials with low bandgaps and specific optoelectronic properties. researchgate.net
Researchers have synthesized highly electron-deficient derivatives, such as pyrrolo[3,4-d]pyridazine-5,7-dione (PPD) and pyrrolo-acenaphtho-pyridazine-dione (PAPD), to serve as powerful acceptor units. rsc.orgacs.org The synthesis of these monomers can be achieved through methods like the inverse electron demand Diels–Alder reaction. acs.orgdntb.gov.uarsc.org These building blocks are then incorporated into polymer chains via polymerization techniques like Stille cross-coupling. rsc.orgresearchgate.net The resulting polymers exhibit tailored electronic properties, such as deep Lowest Unoccupied Molecular Orbital (LUMO) levels, which are crucial for applications in organic electronics. rsc.orgresearchgate.netrsc.org For instance, polymers incorporating the PAPD unit have been synthesized with number-average molecular weights ranging from 42,000 to 67,000 g/mol and optical bandgaps between 1.90 and 1.99 eV. rsc.orgrsc.org
Table 1: Examples of Conjugated Polymers Based on Pyridazinedione Derivatives
| Polymer | Acceptor Unit | Donor Unit(s) | Key Properties | Application | Source(s) |
|---|---|---|---|---|---|
| P1, P2 | Pyrrolo[3,4-d]pyridazine-5,7-dione | Benzodithiophene | Low bandgaps (1.70 eV), deep LUMO levels (-3.60 eV) | Organic solar cells, thin-film transistors | researchgate.net |
| P1-P5 | Pyrrolo-acenaphtho-pyridazine-dione (PAPD) | 3,3-bis((dodecyloxy)methyl)-3,4-dihydro-2H-thieno[3,4-b] cymitquimica.comacs.orgdioxepine, Thieno[3,2-b]thiophene | High molecular weights (42-67 kDa), bandgaps of 1.90–1.99 eV | Electrochromic devices | rsc.orgrsc.org |
The D-A polymers synthesized using pyridazinedione-based acceptors have shown significant promise in electrochromic applications. rsc.orgntu.edu.sgmdpi.com Electrochromic materials can change their color in response to an applied electrical potential. The pyridazinedione-based polymers exhibit reversible color changes, high optical contrast (the difference in transmittance between the colored and bleached states), and excellent redox stability. rsc.orgrsc.org
For example, a series of polymers (P1-P5) incorporating the ultrahigh electron-deficient PAPD monomer were developed for electrochromic devices. rsc.orgrsc.org These devices demonstrated reversible color transitions from purple or red in their neutral state to greyish blue or grey in the oxidized state. rsc.orgrsc.org Notably, some of these polymers showed high optical contrasts of up to 80% in the near-infrared region and maintained their performance with less than a 1% decrease in contrast after 800 cycles, indicating outstanding stability. rsc.orgrsc.org The incorporation of the pyridazinedione derivative allows for fine-tuning of the polymer's absorption spectrum and neutral state color. rsc.org
Table 2: Electrochromic Performance of PAPD-Based Polymers
| Polymer | Neutral State Color | Oxidized State Color | Optical Contrast (at 1500 nm) | Stability (after 800 cycles) | Source(s) |
|---|
Pyridazinediones have been introduced as novel thiol-reactive cross-linking agents for the formation of hydrogels. nih.govresearchgate.netresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications. mdpi.com The functionalization of hydrogels is often necessary to impart specific properties like cell adhesion. nih.govnih.govrsc.org
Pyridazinediones act as Michael acceptors, reacting specifically with thiol groups on polymer precursors (e.g., multi-arm PEG-thiol) to form a cross-linked network. nih.govacs.org This approach offers advantages over other commonly used Michael acceptors like maleimides, as pyridazinediones are less prone to hydrolysis and the cross-linking is more resistant to retro-Michael addition. nih.govacs.org
The properties of the resulting hydrogels can be precisely controlled by using different pyridazinedione analogues. researchgate.netnih.gov The use of dibrominated pyridazinediones (DiBr-PDs) leads to stronger gels compared to their monobrominated (MonoBr-PD) or non-brominated (DiH-PD) counterparts. nih.govacs.org Furthermore, the rate of gelation is pH-sensitive; gel formation is faster at higher pH values (e.g., pH 8) where a higher concentration of the nucleophilic thiolate is present. nih.govacs.org These hydrogels can also be designed to be degradable by the addition of excess thiols, creating responsive or dynamic materials suitable for advanced biomedical applications. researchgate.netacs.orgnih.gov
Table 3: Effect of Pyridazinedione Cross-linker on Hydrogel Properties at pH 7.4
| Cross-linker | Gelation Time | Mechanical Strength (G') | Swelling Ratio (%) | Source(s) |
|---|---|---|---|---|
| 5DiH (non-brominated) | >30 min (liquid); gelled by 24h | 960 Pa | 4100 | nih.govacs.org |
| 5MonoBr (monobrominated) | <30 min | 1024 Pa | 3300 | nih.govacs.org |
Electrochromic Applications
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. wikipedia.orgresearchgate.netkdpublications.in The structure of this compound, featuring both hydrogen bond donors (N-H) and acceptors (C=O), makes it an ideal candidate for building supramolecular assemblies. cymitquimica.comharvard.edu
These interactions allow pyridazinedione molecules to self-assemble into ordered structures, such as hydrogen-bonded tapes. harvard.edu Theoretical studies using density functional theory (DFT) have been employed to investigate the tautomeric and rotameric transformations of 4-methyl-3,6-pyridazinedione isomers, providing insight into the stability and structure of these assemblies. chula.ac.thchula.ac.th Host-guest chemistry, a central part of supramolecular chemistry, involves a "host" molecule that binds a "guest" molecule. wikipedia.org The defined structure and hydrogen-bonding capabilities of pyridazinedione derivatives make them interesting subjects for investigations into molecular recognition and host-guest interactions. chula.ac.thchula.ac.th The ability to form such ordered assemblies is crucial for designing materials with specific functions at the molecular level. nih.gov
Development of Novel Functional Materials
The versatility of the this compound scaffold has led to the development of a wide array of novel functional materials. cymitquimica.comresearchgate.net Its incorporation into conjugated polymers has produced advanced materials for organic electronics, including organic thin-film transistors and solar cells, due to the ability to tune bandgaps and energy levels. researchgate.net
In the realm of electrochromics, pyridazinedione-based polymers offer robust, high-contrast materials for smart windows and displays. rsc.orgrsc.org The development of pyridazinedione-based cross-linkers has enabled the creation of highly tunable and responsive hydrogels for biomedical applications, such as controlled drug delivery and tissue engineering, where properties like mechanical strength and degradation can be precisely controlled. nih.govacs.orgnih.gov The fundamental ability of the pyridazinedione core to participate in diverse reactions and form stable, functional structures establishes it as a privileged scaffold in the ongoing design of next-generation materials.
Photochemistry and Photophysical Properties of 3,6 Pyridazinedione
Photoisomerization Studies
Photoisomerization of 3,6-pyridazinedione, also known as maleic hydrazide, involves light-induced structural changes, primarily tautomerization. researchgate.net
Key Research Findings:
UV-Induced Tautomerization: UV irradiation of matrix-isolated maleic hydrazide (the oxo-hydroxy tautomer) has been shown to induce two primary isomerization processes. One process is a hydrogen-atom transfer that converts the oxo-hydroxy form into the dihydroxy tautomer. researchgate.net
Formation of N-aminomaleimide: The second process involves a transformation to N-aminomaleimide, which occurs at wavelengths greater than 200 nm. researchgate.net
Computational Studies: Quantum-chemical computations have been employed to understand the electronic states (ground and excited) and their dependence on the nuclear configuration, providing insights into the adiabatic potential energy surfaces (APES). researchgate.net These studies help to rationalize the twisting instability of the planar configuration of this compound, which is attributed to the pseudo Jahn-Teller effect (PJTE). researchgate.net
Table 1: Photoisomerization Products of Maleic Hydrazide
| Initial Tautomer | Irradiation Wavelength | Photoproduct(s) | Reference |
|---|---|---|---|
| Oxo-hydroxy | > 234 nm and > 200 nm | Dihydroxy tautomer | researchgate.net |
Photochemical Reactivity and Mechanisms
The photochemical reactivity of this compound extends beyond simple isomerization and involves various reaction pathways. The mechanisms of these reactions are often complex and have been investigated through both experimental and theoretical approaches. uoguelph.caresearchgate.net
Key Research Findings:
Photolysis in Aqueous Solution: When aqueous solutions of maleic hydrazide are irradiated with UV light (>290 nm) in the presence of oxygen, the compound is completely destroyed within approximately 48 hours. pic.int
Photolysis Products: The photolysis reaction yields a variety of products, including nitric acid, formic acid, succinic acid, maleic acid, and fumaric acid, along with over a dozen other non-volatile products. pic.int
Atmospheric Reactions: In the atmosphere, this compound is expected to react with photochemically produced hydroxyl radicals. pic.intnih.gov The estimated half-life for this process is approximately 29 hours. nih.gov
Reaction with N-methyl pyrrole (B145914): this compound reacts with N-methyl pyrrole to produce a 2,5-disubstituted pyrrole. uoguelph.ca
UV-Induced Transformations
UV irradiation can induce significant transformations in this compound, leading to the formation of different tautomers and isomers. These transformations are often studied in low-temperature matrices to trap and identify the transient species.
Key Research Findings:
Matrix Isolation Studies: In studies using matrix isolation techniques, the oxo-hydroxy form of maleic hydrazide was found to be the most stable tautomer trapped from the gas phase. researchgate.net UV irradiation of this matrix-isolated compound led to the formation of the higher-energy dihydroxy and dioxo forms. researchgate.net
Phototautomerization: The UV-induced conversion of the stable oxo-hydroxy tautomer to the dioxo form has been observed. This phototautomerization results in a product that is higher in energy by approximately 5 kcal/mol. researchgate.net
Table 2: Energetics of Maleic Hydrazide Tautomers
| Tautomer | Relative Energy (kJ/mol) | Method | Reference |
|---|---|---|---|
| Dihydroxy | > 20 | QCISD | researchgate.net |
Light-Matter Interactions in this compound Systems
The interaction of light with systems containing this compound can lead to interesting photophysical properties and applications, particularly in the realm of supramolecular chemistry.
Key Research Findings:
Ligand Synthesis: 1,2-dihydro-3,6-pyridazinedione has been used as a starting material in the synthesis of ligands for metallosupramolecular architectures. rsc.org For instance, bromination of 1,2-dihydro-3,6-pyridazinedione is a key step in creating ligands that can be used to form [2 + 2] copper(I) or silver(I) grids. rsc.org
Light-Activated Decomposition: Some complexes derived from this compound derivatives have shown light-activated decomposition in solution (e.g., DMSO). rsc.org
Future Directions and Emerging Research Avenues
Computational Design of Novel 3,6-Pyridazinedione Scaffolds
The future of designing this compound-based molecules is intrinsically linked to the power of computational chemistry. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are becoming indispensable tools for the rational design of new compounds with enhanced efficacy and specificity. nih.govunb.cacore.ac.uk
Researchers are employing these in silico methods to predict how modifications to the this compound scaffold will affect its biological activity. researchgate.networldscientific.com For instance, molecular docking studies have been successfully used to understand the binding interactions of 2-phenyl-3,6-pyridazinedione derivatives with the active site of enzymes like phosphodiesterase-5 (PDE-5). nih.govdntb.gov.ua These simulations allow chemists to visualize and analyze the binding modes, such as the key amino acid interactions, guiding the design of more potent inhibitors. nih.gov Molecular dynamics simulations further enhance this understanding by revealing the stability of the compound-protein complex over time. nih.gov
QSAR studies help in identifying the key structural features of the pyridazinedione derivatives that are crucial for their biological effects. worldscientific.com By correlating structural properties with activity, these models provide guidelines for designing new molecules with improved therapeutic potential. worldscientific.com Furthermore, theoretical studies, including the pseudo Jahn-Teller effect (PJTE), are being used to understand the stability of the planar configuration of the this compound ring, which is crucial for its interaction with biological targets. worldscientific.com
Table 1: Examples of Computational Methods in this compound Research
| Computational Method | Application | Example Study |
|---|---|---|
| Molecular Docking | Predicting binding affinity and interaction with biological targets. mdpi.com | Investigating the binding of 2-phenyl-3,6-pyridazinedione derivatives to the PDE-5 enzyme. nih.gov |
| Molecular Dynamics | Assessing the stability of ligand-protein complexes. nih.gov | Confirming the stability of the most active 2-phenyl-3,6-pyridazinedione derivative within the PDE-5 active site. nih.gov |
| 2D/3D-QSAR | Identifying structure-activity relationships to guide drug design. core.ac.ukresearchgate.net | Highlighting the importance of aromatic moieties for the biological activity of derivatives. worldscientific.com |
Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of novel this compound derivatives with complex and diverse functionalities remains a cornerstone of future research. While classical synthetic routes exist, the focus is shifting towards the development of more efficient, versatile, and scalable methodologies. This includes the exploration of novel catalysts, reaction conditions, and building blocks to access previously unattainable molecular architectures.
Recent research has demonstrated the effective synthesis of a wide array of 2-phenyl-3,6-pyridazinedione derivatives. nih.gov These synthetic efforts involve multi-step reaction sequences to introduce various substituents onto the core pyridazinedione structure, leading to the creation of libraries of compounds for biological screening. nih.gov Another approach involves the reaction of differently substituted anhydrides, such as phthalic anhydrides, with reagents like semicarbazide (B1199961) or thiosemicarbazide (B42300) to yield complex fused-ring systems containing the pyridazinedione moiety under mild conditions. colab.ws
Future work will likely concentrate on stereoselective synthesis to control the three-dimensional arrangement of atoms, which is often critical for biological activity. The development of one-pot reactions and flow chemistry techniques could also streamline the synthesis of complex derivatives, making the process more time- and resource-efficient.
Exploration of New Biological Targets and Therapeutic Applications
While this compound derivatives have been investigated for several biological activities, the full extent of their therapeutic potential is yet to be unlocked. A significant area of future research will be the systematic exploration of new biological targets and, consequently, new therapeutic applications.
Current research has identified this compound derivatives as promising inhibitors of enzymes like PDE-5 and as having antiproliferative effects against certain cell lines. nih.gov Some derivatives have also been identified in plant extracts and studied for their potential anti-inflammatory properties through molecular docking with targets like the NF-κB receptor. researchgate.net
The future will see a broader screening of these compounds against a wider range of biological targets, including various kinases, proteases, and receptors implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. High-throughput screening (HTS) campaigns, coupled with the computational methods mentioned earlier, will be instrumental in identifying novel bioactivities. The structural similarity of the this compound core to endogenous molecules suggests that it could interact with a variety of biological systems, opening doors to unforeseen therapeutic uses.
Integration into Advanced Materials and Nanotechnology
Beyond the realm of medicine, the unique chemical structure of this compound makes it an attractive candidate for integration into advanced materials and nanotechnology. The rigid, heterocyclic ring and the presence of nitrogen and oxygen atoms offer opportunities for creating polymers and materials with novel electronic, optical, or recognition properties.
Research has explored the use of related structures, like maleic anhydride (B1165640) (a precursor to maleic hydrazide, a tautomer of this compound), in the synthesis of copolymers such as styrene-maleic anhydride (SMA) copolymers. science.gov These copolymers have applications in creating nanodiscs for membrane protein research. science.gov Similarly, itaconic acid, another dicarboxylic acid, is used to synthesize copolyesters like poly (butylene itaconate). science.gov
Future research could focus on incorporating the this compound moiety directly into polymer backbones to create materials with enhanced thermal stability, specific conductivity, or the ability to coordinate metal ions. In nanotechnology, pyridazinedione-functionalized surfaces or nanoparticles could be designed for applications in chemical sensing, catalysis, or targeted drug delivery systems, leveraging the specific interaction capabilities of the pyridazinedione ring.
Sustainable Synthesis and Environmental Considerations
As with all chemical manufacturing, the principles of green chemistry are becoming increasingly important in the synthesis of this compound and its derivatives. Future research will need to address the development of more sustainable synthetic routes that minimize waste, reduce the use of hazardous reagents, and utilize renewable feedstocks where possible.
This includes exploring enzymatic catalysis or biocatalysis for key synthetic steps, using greener solvents, and designing processes with higher atom economy. The parent compound, often known by its common name maleic hydrazide, is used as a plant growth regulator, which necessitates an understanding of its environmental fate and behavior. science.govresearchgate.net
Computational tools, such as QSAR models, are already being used to predict environmental properties like persistence and bioaccumulation. oecd.org Experimental data on its biodegradability and toxicity to aquatic organisms are also being gathered. oecd.org Future research will build upon this foundation, aiming to design next-generation this compound compounds that are not only effective in their intended application but also benign to the environment. This life-cycle approach, from green synthesis to environmental impact assessment, will be crucial for the sustainable development and application of this versatile chemical scaffold.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Phenyl-3,6-pyridazinedione |
| Sildenafil |
| Maleic hydrazide |
| Phthalic anhydride |
| Semicarbazide |
| Thiosemicarbazide |
| 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides |
| 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamides |
| Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraone |
| N-Ethyl-2-methylbenzenesulfonamide |
| This compound, 1,2-dihydro-1-(4-nitrophenyl) |
| N-Acetyl-alpha-aminooxybutyric acid (methyl) |
| 2H-Phenanthro[2,1-b] azepin-2-one (1,3,4,5,5a) |
| Undecane |
| Maleic anhydride |
| Itaconic acid |
| Styrene (B11656) |
Q & A
Q. What are the common synthetic routes for 3,6-pyridazinedione derivatives in organic chemistry research?
this compound derivatives are typically synthesized via cyclization reactions. A standard method involves reacting hydrazine derivatives with diketones under controlled conditions to form the pyridazinedione core . Microwave-assisted synthesis has also been employed to improve reaction efficiency, particularly for functionalized derivatives like 3,6-di(pyridin-2-yl)pyridazines, which reduce reaction times and enhance yields . For halogenated analogs, 4-bromo-3,6-pyridazinedione serves as a versatile intermediate for amine cross-coupling and nucleophilic substitution reactions .
Q. How does this compound exhibit anti-inflammatory activity at the molecular level?
The compound inhibits pro-inflammatory mediators like prostaglandin E2 and interleukin activity by targeting cyclooxygenase (COX) enzymes, thereby reducing inflammation . Its electrophilic carbonyl groups enable covalent interactions with cysteine residues in proteins, leading to selective post-translational modifications that modulate inflammatory pathways . Dose-dependent effects are observed in animal models: low doses show anti-inflammatory efficacy, while high doses may induce toxicity due to off-target interactions .
Q. What experimental techniques are critical for characterizing this compound derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and confirm regioselectivity in substitution reactions (e.g., morpholine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas and purity.
- X-ray Crystallography : Determines crystal packing, hydrogen-bonding networks, and conformational distortions in derivatives (e.g., morpholine-substituted analogs) .
Q. How does this compound interact with metabolic enzymes in cellular models?
The compound is metabolized primarily by cytochrome P450 enzymes, altering metabolic flux and energy production in cells. It inhibits key enzymes in glycolysis and mitochondrial respiration, leading to reduced ATP synthesis and altered redox states .
Advanced Research Questions
Q. What are the challenges in achieving regioselectivity during functionalization of this compound?
Regioselectivity is influenced by electronic and steric factors. For example, halogenated derivatives like 3,6-dichloropyridazinedione undergo mono- or bis-functionalization at specific positions depending on reaction conditions. Microwave irradiation and catalysts (e.g., Pd for cross-coupling) enhance selectivity for C-4 or C-5 positions . Computational modeling (DFT) can predict reactive sites and guide experimental design .
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity, improving covalent binding to target proteins .
- Hydrogen-Bond Acceptors : Morpholine or piperazine moieties enhance solubility and stabilize interactions with enzymes (e.g., COX-2) .
- Heterocyclic Fusion : Triazolo- or thiadiazino-pyridazinedione hybrids exhibit improved pharmacokinetic profiles and target specificity .
Q. What strategies are effective in resolving contradictory biological activity data of this compound derivatives across different experimental models?
- Dose-Response Analysis : Validate activity thresholds to distinguish therapeutic effects from toxicity .
- Model-Specific Factors : Account for differences in cell permeability (e.g., P-gp efflux in cancer cells) or metabolic enzyme expression .
- Multi-Omics Integration : Combine transcriptomics and metabolomics to identify off-target effects or compensatory pathways .
Q. How can crystallographic studies inform the design of this compound-based inhibitors?
X-ray structures reveal binding modes and conformational flexibility. For example, the morpholine-substituted derivative (I) forms hydrogen bonds with catalytic residues in COX-2, guiding the design of analogs with optimized binding affinity . Distortions in the pyridazine ring due to substituents can also be quantified to improve steric compatibility with target sites .
Methodological Considerations
- Stability in Experimental Conditions : this compound derivatives degrade under prolonged exposure to light or acidic conditions. Use inert atmospheres (N₂/Ar) and stabilize solutions with antioxidants (e.g., BHT) .
- Handling Reactive Intermediates : Halogenated intermediates (e.g., 4-bromo derivatives) require strict temperature control (-20°C) to prevent undesired polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



